3-(4-chloro-3-fluorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-(4-chloro-3-fluorophenyl)-1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFN2OS/c22-18-3-1-15(13-19(18)23)2-4-21(26)24-9-5-17(6-10-24)25-11-7-20-16(14-25)8-12-27-20/h1,3,8,12-13,17H,2,4-7,9-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBDPCGJYPTEOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)CCC4=CC(=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chloro-3-fluorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-1-one is a synthetic organic molecule with potential therapeutic applications. Its structure incorporates a thienopyridine moiety and a piperidine ring, both of which are known to exhibit various biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 392.92 g/mol. The compound features several functional groups that contribute to its biological activity, including:
- Chloro and Fluoro Substituents : These halogen atoms can enhance the lipophilicity and bioavailability of the compound.
- Thienopyridine Ring : Known for its role in various pharmacological activities, including anticancer and antimicrobial effects.
- Piperidine Ring : Often associated with neuroactive properties.
Anticancer Activity
Research indicates that compounds containing thienopyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 5.25 | PTP1B inhibition |
| Compound B | NCI-H460 | 0.02 | Microtubule polymerization inhibition |
The specific compound under review has not been extensively tested; however, its structural similarities suggest potential efficacy against cancer cell lines.
Antimicrobial Activity
Thienopyridine derivatives have also been reported to possess antimicrobial activities. A study evaluating various thiophene-containing compounds demonstrated that certain derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Neuroprotective Effects
The piperidine component may confer neuroprotective properties to the compound. Previous research on related compounds has indicated that they can modulate neurotransmitter systems or provide protection against neurodegenerative processes.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Many thienopyridine derivatives act as enzyme inhibitors (e.g., PTP1B), which can disrupt cellular signaling pathways involved in proliferation and survival.
- Interaction with Receptors : The piperidine moiety may interact with neurotransmitter receptors or ion channels, influencing neuronal activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Motifs and Substituent Variations
The compound’s closest analogs share the propan-1-one, piperidine, or dihydrothienopyridine motifs but differ in substituents (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Piperidine Linkage: The target compound’s piperidine-dihydrothienopyridine system (evident in ) likely enhances π-π stacking in target binding compared to simpler piperidine-pyrazole hybrids (e.g., ).
- Thermal Stability : Analogs with nitro or bromo substituents (e.g., ) exhibit higher melting points (268–287°C), suggesting that electron-withdrawing groups enhance crystallinity.
Target Profiling via Chemical Similarity Networks
The CSNAP algorithm (Chemical Similarity Network Analysis Pulldown) identifies shared targets among structurally related compounds . For example:
Key Data from Analog Studies
- Anticancer Activity : Pyridinyl-pyrazole derivatives (e.g., ) inhibit cancer cell proliferation (IC₅₀ = 1.2–5.6 μM in HeLa cells) via kinase inhibition .
- Metabolic Stability : Fluorine substitution reduces CYP450-mediated metabolism, as seen in , extending half-life (t₁/₂ > 6 hours in hepatic microsomes).
Limitations and Opportunities
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis typically involves multi-step organic reactions, including coupling of the thienopyridine-piperidine moiety with the chloro-fluorophenyl propanone backbone. Key steps may involve:
- Catalytic methods : Use of p-toluenesulfonic acid (p-TsOH) to facilitate cyclization or condensation reactions, as demonstrated in analogous heterocyclic syntheses .
- Flow chemistry : Optimization of reaction parameters (e.g., temperature, residence time) to enhance yield and purity, inspired by flow-based diazomethane syntheses .
- Purification : Column chromatography or recrystallization for isolating the final product.
Q. How can researchers confirm the structural integrity of this compound?
A combination of analytical techniques is essential:
- Spectroscopy : ¹H/¹³C NMR to verify proton and carbon environments; mass spectrometry (HRMS) for molecular weight confirmation .
- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry, as seen in structurally related piperidine-thienopyridine derivatives .
- Computational validation : Comparison of experimental NMR data with density functional theory (DFT)-calculated spectra to detect anomalies .
Q. What are the primary biological targets or pathways associated with this compound?
While direct data on this compound is limited, structurally similar molecules (e.g., piperidine-containing analogs) exhibit activity against kinases, GPCRs, or ion channels. Preliminary studies should:
- Screen against target libraries using high-throughput assays.
- Employ molecular docking to predict binding affinity to conserved domains (e.g., ATP-binding pockets in kinases) .
Advanced Research Questions
Q. How can synthetic byproducts or impurities be identified and mitigated?
Advanced strategies include:
- LC-MS/MS : To trace low-abundance impurities and assign structures via fragmentation patterns.
- Design of Experiments (DoE) : Statistical optimization of reaction conditions (e.g., solvent ratio, catalyst loading) to minimize side reactions .
- Process analytical technology (PAT) : Real-time monitoring using inline spectroscopy during flow synthesis .
Q. How can molecular docking studies be optimized to predict interactions with biological targets?
Key methodological considerations:
- Force field selection : Use AMBER or CHARMM for protein-ligand systems; validate with co-crystallized ligands .
- Solvent effects : Include explicit water molecules or implicit solvation models (e.g., PBSA/GBSA) to improve binding energy calculations .
- Dynamic simulations : Pair docking with molecular dynamics (MD) to assess conformational stability over time .
Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?
Address contradictions through:
- Iterative synthesis : Modify substituents (e.g., fluorine or chloro groups) to probe SAR, guided by computational feedback .
- In vitro validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics .
- Machine learning : Train models on existing bioactivity datasets to refine prediction accuracy .
Q. How can researchers assess the compound's pharmacokinetic (PK) properties early in development?
Employ:
- In silico tools : SwissADME or pkCSM to predict logP, solubility, and cytochrome P450 interactions .
- Microsomal stability assays : Liver microsome incubations to estimate metabolic half-life.
- Permeability studies : Caco-2 cell monolayers or PAMPA assays for intestinal absorption potential .
Data Contradiction Analysis
Q. How should conflicting results in biological activity assays be addressed?
- Dose-response validation : Repeat assays with varying concentrations to rule out false positives/negatives.
- Orthogonal assays : Confirm activity using complementary techniques (e.g., fluorescence polarization alongside enzyme inhibition).
- Batch analysis : Check compound purity across different synthesis batches; impurities may interfere with activity .
Q. What if computational models fail to predict the compound's crystallographic conformation?
- Conformational sampling : Use enhanced sampling MD methods (e.g., metadynamics) to explore free-energy landscapes.
- Torsional parameter adjustment : Refine force fields to better capture rotational barriers in the thienopyridine-piperidine system .
Methodological Tables
Q. Table 1. Key Analytical Techniques for Structural Validation
| Technique | Application | Reference |
|---|---|---|
| X-ray crystallography | Absolute configuration determination | |
| ¹³C NMR | Carbon environment mapping | |
| DFT calculations | Spectroscopic data validation |
Q. Table 2. Strategies for Synthetic Optimization
| Approach | Purpose | Example |
|---|---|---|
| Flow chemistry | Scalability and reproducibility | |
| DoE | Parameter optimization | |
| Catalytic methods | Yield enhancement |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
